(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Overview
Description
The compound “(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one” is a thiazolidinone derivative. Thiazolidinones are a class of heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinone derivatives typically involves the condensation of a thiourea with an α-haloketone or α-haloester. The specific synthetic route for “(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one” would likely involve the following steps:
Condensation Reaction: The reaction between 2-chlorobenzaldehyde and 2,3-dimethylphenylthiourea in the presence of a base to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for thiazolidinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, high-throughput screening, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Thiazolidinone derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions at the halogenated positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
Thiazolidinone derivatives, including “(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one”, have been studied for various scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their antimicrobial, antifungal, and antiviral properties.
Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and inflammation.
Industry: Used in the development of new materials and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of thiazolidinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some thiazolidinones inhibit enzymes involved in the inflammatory response, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Differ by having a dione structure instead of a thione.
Thiazolines: Differ by having a saturated ring structure.
Thiazoles: Differ by having a fully unsaturated ring structure.
Uniqueness
The uniqueness of “(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one” lies in its specific substituents, which can impart distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.
Properties
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNOS2/c1-11-6-5-9-15(12(11)2)20-17(21)16(23-18(20)22)10-13-7-3-4-8-14(13)19/h3-10H,1-2H3/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKACWCDFNLJKBM-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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